N-hydroxyquinoline-2-carbonimidoyl chloride
Overview
Description
“N-hydroxyquinoline-2-carbonimidoyl chloride” is a chemical compound with the molecular formula C10H7ClN2O and a molecular weight of 206.63 g/mol .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “N-hydroxyquinoline-2-carbonimidoyl chloride”, has been a topic of interest in the field of medicinal chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis
The molecular structure of “N-hydroxyquinoline-2-carbonimidoyl chloride” consists of a quinoline core, which is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
While specific chemical reactions involving “N-hydroxyquinoline-2-carbonimidoyl chloride” are not detailed in the search results, quinoline derivatives are known to undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-hydroxyquinoline-2-carbonimidoyl chloride” include its molecular formula (C10H7ClN2O), molecular weight (206.63 g/mol), and its structure .Scientific Research Applications
Antimicrobial and Antifungal Applications
N-hydroxyquinoline derivatives, including clioquinol and other related compounds, have been extensively studied for their antimicrobial and antifungal properties. These derivatives show activity against a range of microbial and fungal pathogens, making them valuable in the development of new antifungal and antimicrobial agents (Pippi et al., 2017).
Use in Metal Chelation and Alzheimer's Disease Research
8-Hydroxyquinoline derivatives have been shown to complex with metal ions like copper(II) and zinc(II). These properties have made them subjects of interest in Alzheimer's disease research, where metal chelation is considered a potential therapeutic approach. Studies have explored the structural characterization of these metal complexes and their biological implications (Di Vaira et al., 2004).
Catalysis and Synthesis Applications
N-hydroxyquinoline derivatives are used as ligands in catalytic processes, such as the copper-catalyzed hydroxylation of aryl halides. This application is significant in the field of organic synthesis, offering efficient and selective methods for producing key organic compounds (Yang et al., 2011).
Applications in Anticancer Research
Certain hydroxyquinoline derivatives have been investigated for their anticancer properties. These compounds, particularly when coordinated with metals like ruthenium, have shown promising cytotoxic activity against cancer cell lines. This research is pivotal in the development of new anticancer drugs (Havrylyuk et al., 2018).
Photophysical Properties and Luminescence Applications
The photophysical properties of hydroxyquinoline derivatives, especially their luminescence characteristics, have been studied for potential applications in materials science. For example, neodymium complexes with hydroxyquinolines exhibit near-infrared luminescence, which could be useful in various technological applications (Shavaleev et al., 2008).
Solvent Extraction and Separation Processes
Hydroxyquinoline derivatives have been employed in solvent extraction processes, particularly in the separation of rare earth elements. This application is important in the field of hydrometallurgy and resource recovery (Wu et al., 2007).
Future Directions
Quinoline derivatives, such as “N-hydroxyquinoline-2-carbonimidoyl chloride”, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery and are explored for broad-ranging biological effects . Future research will likely continue to explore the synthesis and functionalization of quinoline derivatives for biological and pharmaceutical activities .
properties
IUPAC Name |
(2Z)-N-hydroxyquinoline-2-carboximidoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10(13-14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6,14H/b13-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRZTNDBXSLHCB-RAXLEYEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C(=N/O)/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxyquinoline-2-carbonimidoyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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